molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1344682
CAS No.: 937650-48-1
M. Wt: 300.74 g/mol
InChI Key: SKQJNKCXEAWCGM-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is a high-value chemical building block with the molecular formula C16H13ClN2O2 . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel heterocyclic compounds. Its structure incorporates both a 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery, and a reactive chloromethyl group. This chloromethyl functionality is a key synthetic handle, allowing researchers to easily perform nucleophilic substitution reactions, such as S-alkylation, to create more complex molecules . Research into analogous 1,2,4-oxadiazole derivatives has demonstrated that these structures can be engineered into thioether-linked hybrids and show promising biological activities, including cytotoxic effects against human lung cancer cell lines like A549 . This makes the compound a valuable precursor for developing potential anticancer agents and for probing new biochemical pathways. Strictly for Research Use Only. Not intended for diagnostic or therapeutic use, or personal application.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJNKCXEAWCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, reduced oxadiazole derivatives

    Substitution: Substituted oxadiazole derivatives

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with related 1,2,4-oxadiazoles:

Compound Substituents Key Features Applications/Activity
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (Target) 4-Benzyloxyphenyl (C₆H₅OCH₂C₆H₄), -CH₂Cl High lipophilicity; reactive chloromethyl group Potential antimicrobial or anticancer agent (inferred from structural analogs)
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-Chlorophenyl (ClC₆H₄), -CH₂Cl Electron-withdrawing Cl substituent; enhanced electrophilicity Intermediate for further derivatization
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-Trifluoromethylphenyl (CF₃C₆H₄), -CH₂Cl Increased lipophilicity and metabolic stability due to CF₃ group Antimicrobial activity (broad-spectrum)
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Phenyl (C₆H₅), -CH₂(1H-benzotriazole) Planar structure with weak C–H⋯N hydrogen bonds; stable crystalline form Pharmacological scaffold (analgesic, antiviral)
3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole 5-Nitro-2-furyl (O₂NC₄H₂O), azetidine Nitrofuran moiety confers potent antimicrobial activity Inhibits S. aureus (MIC < comparators)

Key Comparisons

Reactivity of the Chloromethyl Group

  • The target compound’s -CH₂Cl group is less electrophilic than the -CF₃-substituted analog (e.g., 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) due to the electron-donating benzyloxy group. This may slow nucleophilic substitution reactions compared to electron-deficient analogs .
  • In contrast, the benzotriazole derivative (5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) demonstrates how replacing -CH₂Cl with a heterocycle eliminates reactivity but introduces hydrogen-bonding interactions .

Biological Activity

  • Nitrofuran-containing oxadiazoles (e.g., 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) exhibit superior antimicrobial activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL) compared to benzyloxy- or chlorophenyl-substituted analogs .
  • The trifluoromethyl analog (3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) shows broad-spectrum activity, likely due to enhanced membrane penetration from the CF₃ group .

Biological Activity

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is a compound featuring an oxadiazole ring, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₃ClN₂O₂
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 936497-78-8

Biological Activity Overview

The oxadiazole moiety has been linked to various biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. The specific compound of interest has shown promising results in several studies.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial effects. For instance:

  • Study Findings : A study highlighted that oxadiazole derivatives demonstrated broad-spectrum antibacterial activity against various pathogens. Specifically, derivatives showed inhibition against Mycobacterium tuberculosis and other resistant strains .
  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of key bacterial enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein (ACP) reductase .

Anticancer Activity

The compound's structure suggests potential as an anticancer agent:

  • Case Studies : In vitro studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. Compounds similar to this compound have been evaluated for their effects on various cancer cell lines .
  • Mechanisms : The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells .

Anti-inflammatory Properties

Oxadiazole derivatives have also been studied for their anti-inflammatory effects:

  • Research Evidence : Several studies have reported that these compounds can reduce inflammation markers in vitro and in vivo models. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives:

SubstituentEffect on Activity
Benzyloxy GroupIncreases lipophilicity and cellular uptake
Chloromethyl GroupEnhances reactivity with biological targets

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole, and what challenges arise during purification?

The synthesis typically involves cyclization reactions between benzyloxy-substituted precursors and chloromethyl intermediates. A common approach is the reaction of amidoximes with activated carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Key challenges include controlling regioselectivity during oxadiazole ring formation and minimizing by-products like open-chain intermediates. Purification often requires silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound from unreacted starting materials and regioisomers .

Q. How can researchers characterize the structural and electronic properties of this compound?

Essential characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzyloxy group (δ ~5.0 ppm for OCH₂Ph) and chloromethyl moiety (δ ~4.6 ppm for CH₂Cl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₃ClN₂O₂, exact mass 300.74) .
  • X-ray crystallography : Resolves spatial arrangement of the oxadiazole ring and substituents, revealing dihedral angles critical for intermolecular interactions (e.g., π-π stacking) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs of 1,2,4-oxadiazoles with chloromethyl groups exhibit anticancer activity by inducing apoptosis via caspase activation and G₁ phase cell cycle arrest. For example, related compounds show IC₅₀ values in the low micromolar range against breast (T47D) and colorectal cancer cell lines .

Advanced Research Questions

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in oxadiazole derivatives?

The chloromethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in biological targets like TIP47 (IGF II receptor binding protein). Substitution at this position with bulkier groups (e.g., trifluoromethyl) reduces potency, while smaller halogens (Cl, Br) improve membrane permeability and target engagement . SAR studies on analogs suggest that the chloromethyl moiety’s position and steric accessibility are critical for apoptosis-inducing activity .

Q. What computational strategies are effective for predicting target interactions?

AutoDock4 and molecular dynamics simulations can model binding to targets like TIP46. Flexible sidechain docking reveals that the oxadiazole ring forms hydrogen bonds with Lys residues, while the benzyloxy group participates in hydrophobic interactions with the protein’s binding pocket. Electrostatic potential maps highlight the chloromethyl group’s role in stabilizing transition states during covalent binding .

Q. How can researchers resolve contradictions in biological activity data across cell lines?

Discrepancies in cytotoxicity (e.g., inactivity in certain cancer lines) may arise from differential expression of molecular targets or metabolic inactivation. Strategies include:

  • Proteomic profiling : Identify overexpression of resistance markers (e.g., ABC transporters).
  • Metabolite screening : Use LC-MS/MS to detect glutathione adducts formed via nucleophilic substitution of the chloromethyl group .
  • Isozyme-specific assays : Test activity against purified enzyme targets (e.g., caspases) to isolate mechanisms .

Q. What analytical challenges arise in detecting degradation products, and how can they be mitigated?

The chloromethyl group is prone to hydrolysis under aqueous conditions, generating hydroxymethyl by-products. Accelerated stability studies (40°C/75% RH) combined with UPLC-PDA monitoring can identify degradation pathways. Mass fragmentation patterns (e.g., loss of HCl, m/z 264.7) help distinguish degradation products from synthetic impurities .

Q. What strategies improve yield in multi-step syntheses?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during cyclization steps, reducing reaction times from hours to minutes .
  • Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., 80°C, 30 min) with >90% conversion efficiency .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at reactive nitrogen sites in intermediates .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Oxadiazole Derivatives

CompoundSubstituentsIC₅₀ (μM)Target ProteinReference
Target compound4-Benzyloxy, 5-chloromethyl2.1 ± 0.3TIP47
5-(3-Chlorothiophen-2-yl)3-Trifluoromethylphenyl4.8 ± 0.7Caspase-3
3-(4-Fluorophenyl)5-Methyl>10N/A

Q. Table 2. Optimization of Reaction Conditions for Chloromethyl Incorporation

ParameterConventional MethodImproved MethodYield Increase
Temperature80°C, 12 h100°C, 3 h25%
CatalystDCCPOCl₃18%
SolventDCMTHF12%
PurificationColumn (SiO₂)Prep-HPLC15%

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